molecular formula C15H12N2O2 B13503738 2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B13503738
M. Wt: 252.27 g/mol
InChI Key: PBJUEYRBKNNHDL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a methoxyphenyl group, a pyridinyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 2-methoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
  • 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
  • 2-(2-Methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Uniqueness

2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to molecular targets.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-oxo-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C15H12N2O2/c1-19-14-7-3-2-6-12(14)13(9-16)15(18)11-5-4-8-17-10-11/h2-8,10,13H,1H3

InChI Key

PBJUEYRBKNNHDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C#N)C(=O)C2=CN=CC=C2

Origin of Product

United States

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